3-Amino-1-(4-Chlorphenyl)harnstoff

Übersicht

Beschreibung

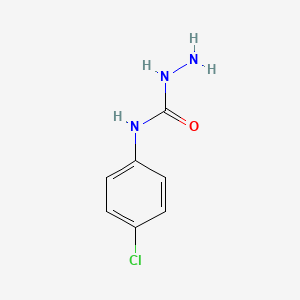

3-Amino-1-(4-chlorophenyl)urea is an organic compound with the molecular formula C7H8ClN3O It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-chlorophenyl group and another by an amino group

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-chlorophenyl)urea has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and other materials.

Wirkmechanismus

Target of Action

Urea derivatives are known to have a wide spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Urea derivatives typically work by interacting with their target receptors, leading to changes in cellular processes .

Biochemical Pathways

Urea derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of two hydroxyl groups in some urea derivatives can increase their solubility in water, which is important for compounds used as therapeutic drugs .

Result of Action

Some urea derivatives have shown inhibitory activity against certain viruses .

Action Environment

The stability and efficacy of urea derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

3-Amino-1-(4-chlorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The compound acts as a substrate for these enzymes, leading to the formation of specific reaction products. Additionally, 3-Amino-1-(4-chlorophenyl)urea can bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

3-Amino-1-(4-chlorophenyl)urea has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of certain genes, which can result in altered protein synthesis and cellular behavior. Furthermore, 3-Amino-1-(4-chlorophenyl)urea impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of 3-Amino-1-(4-chlorophenyl)urea involves its interaction with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain hydrolase enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, 3-Amino-1-(4-chlorophenyl)urea can activate certain signaling pathways by binding to receptors and triggering downstream signaling cascades. These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-1-(4-chlorophenyl)urea can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(4-chlorophenyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression, protein synthesis, and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Amino-1-(4-chlorophenyl)urea vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s effects become more pronounced. High doses of 3-Amino-1-(4-chlorophenyl)urea can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ dysfunction. It is essential to determine the appropriate dosage range for therapeutic applications to minimize potential risks and maximize benefits .

Metabolic Pathways

3-Amino-1-(4-chlorophenyl)urea is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific hydrolase enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, contributing to the overall metabolic network. Understanding the metabolic pathways of 3-Amino-1-(4-chlorophenyl)urea is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3-Amino-1-(4-chlorophenyl)urea within cells and tissues are essential for understanding its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 3-Amino-1-(4-chlorophenyl)urea within specific tissues or organelles can influence its activity and function .

Subcellular Localization

The subcellular localization of 3-Amino-1-(4-chlorophenyl)urea is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, 3-Amino-1-(4-chlorophenyl)urea may accumulate in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate, which is then reacted with ammonia to yield the desired product. The reaction conditions generally include:

Step 1: 4-chloroaniline is treated with phosgene in an inert solvent such as dichloromethane at low temperatures to form 4-chlorophenyl isocyanate.

Step 2: The 4-chlorophenyl isocyanate is then reacted with ammonia in a solvent like ethanol at room temperature to produce 3-Amino-1-(4-chlorophenyl)urea.

Industrial Production Methods: Industrial production methods for 3-Amino-1-(4-chlorophenyl)urea are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Hydroxyl or alkoxy derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Chlorophenylurea: Similar structure but lacks the amino group.

3-Amino-1-phenylurea: Similar structure but lacks the chlorine atom.

Comparison:

Uniqueness: The presence of both the amino and chlorophenyl groups in 3-Amino-1-(4-chlorophenyl)urea makes it unique compared to its analogs

Biologische Aktivität

3-Amino-1-(4-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Amino-1-(4-chlorophenyl)urea is CHClNO, with a molar mass of approximately 185.61 g/mol. The compound features a urea functional group and a chlorophenyl moiety, which enhances its lipophilicity and biological activity.

The biological activity of 3-Amino-1-(4-chlorophenyl)urea primarily involves its interaction with specific molecular targets, including enzymes and receptors. The amino and chlorophenyl groups facilitate hydrogen bonding and hydrophobic interactions with active sites, modulating the activity of these targets. This mechanism is crucial for understanding its effects in various biological pathways.

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of 3-Amino-1-(4-chlorophenyl)urea exhibit promising antimicrobial properties. In vitro studies have shown variable levels of growth inhibition against several bacterial strains, including:

| Bacterial Strain | Growth Inhibition (%) |

|---|---|

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Moderate |

| Acinetobacter baumannii | 94.5 |

| Pseudomonas aeruginosa | Poor |

| Staphylococcus aureus | Moderate |

The compound demonstrated the highest effectiveness against Acinetobacter baumannii, suggesting potential for development as an antimicrobial agent .

Anticancer Properties

There is emerging evidence that 3-Amino-1-(4-chlorophenyl)urea may act as an inhibitor for various cancer-related enzymes. For instance, it has been evaluated as a potential allosteric modulator of the cannabinoid CB1 receptor, which plays a role in cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy : A study conducted on various urea derivatives found that 3-Amino-1-(4-chlorophenyl)urea exhibited significant growth inhibition against Acinetobacter baumannii, highlighting its potential as an antimicrobial agent .

- Pharmacological Evaluation : Another study explored the pharmacological properties of related compounds as allosteric modulators for the cannabinoid receptor. The findings suggest that structural modifications can enhance the biological activity of urea derivatives .

Biochemical Interactions

3-Amino-1-(4-chlorophenyl)urea interacts with several enzymes, particularly hydrolases, which catalyze hydrolysis reactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its therapeutic applications.

Eigenschaften

IUPAC Name |

1-amino-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFKGEPYTJGZOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374059 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69194-89-4 | |

| Record name | 3-amino-1-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.